Iron sucrose

Description

Properties

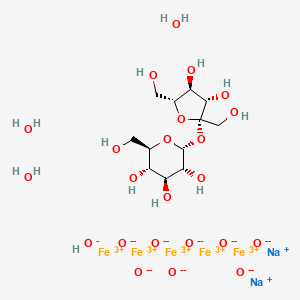

Molecular Formula |

C12H29Fe5Na2O23 |

|---|---|

Molecular Weight |

866.5 g/mol |

IUPAC Name |

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate |

InChI |

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1 |

InChI Key |

FWZTTZUKDVJDCM-CEJAUHOTSA-M |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Hydrolysis

Aqueous ferric chloride hexahydrate is mixed with a base (e.g., sodium hydroxide, ammonium hydroxide) to precipitate iron oxyhydroxide. The reaction proceeds as follows:

Critical parameters include:

-

pH : Maintained between 4.5–6.5 to favor akaganeite (β-FeOOH) formation, which exhibits optimal phosphate adsorption.

The resulting suspension is aged for 2–24 hours to stabilize the crystalline structure.

Stabilization with Carbohydrates

Sucrose and starch are added to prevent dehydration and aggregation of the pn-FeOOH core, enhancing its colloidal stability and phosphate-binding capacity.

Sucrose Incorporation

Sucrose acts as a steric stabilizer by adsorbing onto the iron oxyhydroxide surface. Patents specify a sucrose-to-iron molar ratio of 1:2–1:5 to achieve optimal coverage without compromising porosity. For instance, 600 mL of aqueous sucrose (20% w/v) is introduced to the pn-FeOOH suspension under gentle stirring (100–200 rpm) for 2 hours.

Starch Modification

Starch (e.g., corn, potato) is co-added to improve processability during spray drying. It forms a hydrophilic matrix around the particles, reducing interparticle friction. A typical formulation uses 10–15% starch (w/w relative to iron).

Purification and Isolation

Post-stabilization, the crude product undergoes purification to remove residual salts and unreacted reagents.

Decantation and Filtration

The mixture is allowed to settle for 12–24 hours, after which the supernatant (containing NaCl and excess base) is decanted. The slurry is then filtered through a 0.2 μm membrane to isolate the solid phase.

Ion Exchange Chromatography

Some protocols employ ion exchange resins (e.g., Amberlite IR-120) to further reduce sodium and chloride ions, achieving a final conductivity of <50 μS/cm.

Particle Size Optimization

Particle size distribution (PSD) directly impacts dissolution kinetics and bioavailability. Industrial processes utilize spray drying to achieve a PSD of 10–200 μm.

Spray Drying Parameters

Table 1: Impact of Spray Drying Conditions on Particle Characteristics

| Parameter | Value Range | Outcome (PSD) | Specific Surface Area (m²/g) |

|---|---|---|---|

| Centrifugal Speed | 15,000–25,000 rpm | 50–150 μm | 16–22 |

| Inlet Temperature | 150–180°C | Narrower PSD | 18–24 |

| Sucrose Concentration | 20–30% w/v | Improved Flow | 16–20 |

Quality Control Metrics

Specific Surface Area (SSA)

SSA, measured via BET nitrogen adsorption, must exceed 16 m²/g to ensure adequate phosphate binding. Innovations in aging time and sucrose ratios have pushed SSA to 22–24 m²/g in recent formulations.

Phosphate-Binding Capacity

The FDA mandates a minimum capacity of 2.6 meq PO₄³⁻ per 500 mg iron, assessed using ion chromatography. Advanced batches achieve 3.0–3.2 meq/500 mg through optimized starch-sucrose ratios.

Structural Characterization

-

XRD : Confirms akaganeite (β-FeOOH) structure with peaks at 2θ = 11.8°, 16.8°, and 26.7°.

-

FTIR : Sucrose C-O-C stretches (1,080 cm⁻¹) verify surface adsorption.

Comparative Analysis of Patent Methodologies

Table 2: Key Differences in Patent Processes

Challenges and Innovations

Chemical Reactions Analysis

Phosphate Binding Mechanism

SFOH's polynuclear iron(III)-oxyhydroxide (pn-FeOOH) core adsorbs phosphate ions through ligand exchange, forming insoluble iron-phosphate complexes in the gastrointestinal (GI) tract. The sucrose-starch matrix stabilizes the core, preserving its reactivity across physiological pH ranges (1.2–8.0) .

-

pH-Dependent Adsorption :

SFOH binds phosphate effectively under both fasted (pH 1.2–2.1) and fed (pH 4.5–8.0) conditions. Maximum adsorption occurs at acidic pH (2.6), with a binding capacity of 0.26 mg phosphate/mg iron .

| Condition | Initial pH | Final pH | Phosphate Adsorbed (mg P/mg Fe) |

|---|---|---|---|

| Empty stomach (1 hour) | 1.2 | 2.1 | 0.26 |

| Full stomach (6 hours) | 4.5 | 5.9 | 0.24 |

| Full stomach (22 hours) | 7.0 | 6.9 | 0.30 |

Data adapted from in vitro simulations .

Iron Release and Stability

The pn-FeOOH structure minimizes systemic iron absorption. In the presence of phosphate, iron release is suppressed, even under acidic conditions :

-

Empty Stomach (Without Phosphate) :

High iron release (66.9% at pH 1.2) due to proton-induced dissolution. -

With Phosphate :

Phosphate binding reduces iron release to 6.24% at pH 1.2 and ≤0.35% under fed conditions .

| Condition | pH | Iron Release (%) |

|---|---|---|

| Empty stomach (no phosphate) | 1.2 | 66.90 |

| Empty stomach (+ phosphate) | 1.2 | 6.24 |

| Full stomach (+ phosphate) | 5.9 | 0.31 |

| Full stomach (+ phosphate) | 8.0 | 0.26 |

Carbohydrate Shell Degradation

The sucrose-starch shell undergoes enzymatic hydrolysis in the GI tract, releasing glucose, fructose, and maltose. This process does not affect the pn-FeOOH core’s phosphate-binding capacity . Each 500 mg tablet releases 1.4 g of digestible carbohydrates .

Interactions with GI pH

SFOH maintains structural integrity and reactivity across the GI tract’s pH spectrum:

-

Acidic Environment (Stomach) : Enhances phosphate adsorption via protonation of hydroxyl groups on the iron core.

-

Neutral/Alkaline Environment (Intestines) : Sustains binding through ion-exchange mechanisms .

Long-Term Stability and Iron Accumulation

Clinical studies demonstrate minimal systemic iron uptake:

-

No clinically significant increases in serum ferritin or transferrin saturation observed without concurrent IV iron therapy .

Comparative Reactivity with Other Phosphate Binders

SFOH’s iron-based chemistry provides advantages over calcium- or aluminum-based binders:

Scientific Research Applications

Phosphate Binding Capacity

Sucroferric oxyhydroxide has demonstrated a potent phosphate-binding capacity. Clinical trials have shown that it effectively reduces serum phosphorus levels in dialysis patients. A Phase III trial indicated that sucroferric oxyhydroxide was non-inferior to sevelamer carbonate in reducing serum phosphorus after 12 weeks, with significantly fewer pills required per day (2.8 vs. 7.6) and better adherence rates (82.6% vs. 77.2%) at 24 weeks .

Comparative Studies

A comprehensive analysis of real-world data involving over 6,400 hemodialysis patients revealed that sucroferric oxyhydroxide not only maintained effective phosphorus control but also resulted in a lower daily pill burden compared to traditional phosphate binders .

| Study Type | Patient Population | Phosphorus Reduction | Pill Burden | Adherence Rate |

|---|---|---|---|---|

| Phase III Clinical Trial | 1,055 patients | Non-inferior to sevelamer | 2.8 pills/day | 82.6% |

| Real-World Observational Study | 6,400 hemodialysis patients | Significant reduction | Lower than other binders | Improved adherence |

Case Study 1: Transition from Other Binders

In a retrospective study involving patients who switched from sevelamer or calcium acetate to sucroferric oxyhydroxide, there was a notable reduction in serum phosphorus levels and a decrease in the number of prescribed tablets by approximately 53% . This switch not only improved clinical outcomes but also enhanced patient satisfaction due to the reduced pill burden.

Case Study 2: Tolerability and Side Effects

A study conducted at the University Hospital of Burgos assessed five hemodialysis patients treated with sucroferric oxyhydroxide over an 18-month period. Results indicated an average reduction of 12.27% in hyperphosphatemia and a significant decrease in daily tablet intake (15.79% reduction). The drug was well-tolerated, although mild gastrointestinal symptoms were reported .

Safety Profile

Sucroferric oxyhydroxide exhibits a favorable safety profile with minimal systemic iron absorption noted in clinical studies. The most common side effects reported include mild transient diarrhea and discolored feces . Long-term observational studies also support its safety and tolerability across diverse patient populations.

Mechanism of Action

Following intravenous administration, iron sucrose dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells . This process effectively replenishes the body’s iron stores and supports red blood cell production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy in Serum Phosphorus Reduction

- Sucroferric vs. Sevelamer: Non-inferior in phosphorus control despite a 58–62% lower pill burden . Both achieved similar reductions in fibroblast growth factor-23 (FGF23), a cardiovascular risk marker .

- Sucroferric vs. However, ferric citrate increases iron parameters (ferritin, transferrin saturation [TSAT]) more significantly due to higher iron absorption .

Real-World Adherence and Utilization

Q & A

Q. What experimental methodologies are used to evaluate sucroferric oxyhydroxide's phosphate-binding capacity under simulated gastrointestinal conditions?

Sucroferric oxyhydroxide’s phosphate-binding properties are assessed in vitro using pH-variable systems mimicking gastric (pH 1.2–7.5) and intestinal conditions. Two key experiments are conducted:

- Empty stomach simulation : Excess sucroferric oxyhydroxide is exposed to incremental pH changes over 8 hours to measure phosphate sequestration at physiologically relevant intervals.

- Full stomach simulation : pH oscillations over 28 hours replicate postprandial GI transit, with phosphate added to mimic dietary intake. Binding efficiency is quantified via residual phosphate levels using spectrophotometry or ion chromatography .

Q. How are preclinical models designed to assess iron absorption and toxicity risks from sucroferric oxyhydroxide?

Preclinical ADME (absorption, distribution, metabolism, excretion) studies in rats and dogs involve administering 59Fe-labeled sucroferric oxyhydroxide to track systemic iron uptake. Key endpoints include:

- Iron distribution : Measured via gamma scintigraphy or tissue iron assays.

- Long-term toxicity : 4-week to 2-year toxicological studies evaluate iron accumulation in organs (e.g., liver, spleen) and hematological parameters (e.g., serum ferritin, transferrin saturation) .

Q. What clinical trial designs are used to compare sucroferric oxyhydroxide’s efficacy with other phosphate binders?

Phase 3 randomized controlled trials (RCTs) employ non-inferiority designs comparing sucroferric oxyhydroxide to sevelamer carbonate. Key features include:

- Primary endpoint : Serum phosphorus reduction over 12 weeks.

- Subpopulation stratification : Separate analyses for peritoneal dialysis (PD) and hemodialysis (HD) patients to account for modality-specific pharmacokinetics.

- Extension phases : 28-week open-label extensions assess long-term safety and adherence .

Advanced Research Questions

Q. How can researchers resolve contradictions between real-world effectiveness and RCT data for sucroferric oxyhydroxide?

Contradictions arise due to differences in patient adherence , comorbidities , and dietary variability in real-world settings. Methodological approaches include:

Q. What experimental models evaluate sucroferric oxyhydroxide’s impact on vascular calcification in chronic kidney disease (CKD)?

The adenine-diet-induced uremic rat model is used to simulate CKD-associated vascular calcification. Key endpoints:

- Histomorphometry : Calcium deposition in aortic rings.

- Biochemical markers : Serum fetuin-A and pyrophosphate levels.

- Pharmacodynamic correlation : Phosphate-binding efficacy vs. calcification progression .

Q. How do formulation variations (e.g., granule size) influence sucroferric oxyhydroxide’s pharmacokinetics?

Granules with specific particle sizes (150–500 µm) and spherical morphology are tested for:

Q. What statistical methods address heterogeneity in sucroferric oxyhydroxide’s efficacy across dialysis modalities?

Mixed-effects regression models account for intra- and inter-patient variability. Covariates include:

- Dialysis adequacy (Kt/V) : Modality-specific clearance rates.

- Residual renal function : Measured via 24-hour urine output in PD patients.

- Time-dependent confounding : Adjusted using marginal structural models .

Q. How can in vitro iron-release data predict clinical iron overload risks?

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro iron-release kinetics (pH 1.2–7.5) with patient-specific factors:

Q. What biomarkers are validated for monitoring sucroferric oxyhydroxide’s non-calcemic effects in CKD-MBD?

Emerging biomarkers include:

Q. How are adaptive trial designs applied to study sucroferric oxyhydroxide in pediatric CKD populations?

Bayesian response-adaptive randomization allocates patients to sucroferric oxyhydroxide or comparators based on interim efficacy/safety data. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.